molecular formula C25H28N4O4S B2720400 ethyl 4-[2-({1-[3-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate CAS No. 1115565-26-8

ethyl 4-[2-({1-[3-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2720400
CAS No.: 1115565-26-8
M. Wt: 480.58
InChI Key: MSRSAZVNLJHLMV-UHFFFAOYSA-N
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Description

Ethyl 4-[2-({1-[3-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate is a synthetic small molecule characterized by a hybrid structure combining imidazole, sulfanyl, benzoate, and butylcarbamoyl moieties. The sulfanylacetamido linker may enhance conformational flexibility, enabling interactions with diverse protein targets.

Properties

IUPAC Name

ethyl 4-[[2-[1-[3-(butylcarbamoyl)phenyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4S/c1-3-5-13-26-23(31)19-7-6-8-21(16-19)29-15-14-27-25(29)34-17-22(30)28-20-11-9-18(10-12-20)24(32)33-4-2/h6-12,14-16H,3-5,13,17H2,1-2H3,(H,26,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRSAZVNLJHLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-({1-[3-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

    Amidation: The butylcarbamoyl group is introduced through an amidation reaction, typically using butylamine and a suitable carboxylic acid derivative.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((1-(3-(butylcarbamoyl)phenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, such as aminolysis, to form amides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, alcohols, under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amides, alcohols.

Scientific Research Applications

Ethyl 4-(2-((1-(3-(butylcarbamoyl)phenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 4-[2-({1-[3-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the thioether and carbamoyl groups can form covalent bonds with nucleophilic sites on the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of functional groups. Below is a comparative analysis with three analogs (Table 1), emphasizing structural motifs, binding affinities, and pharmacokinetic properties.

Table 1: Comparative Analysis of Ethyl 4-[2-({1-[3-(Butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate and Analogs

Compound Name/Structure Key Features Binding Affinity (Glide XP Score)* Solubility (LogP) Notable Applications
This compound Imidazole core, sulfanyl linker, butylcarbamoyl, ethyl benzoate -9.2 kcal/mol (hypothetical) 3.8 (predicted) Potential kinase inhibitor
1-[3-(Butylcarbamoyl)phenyl]-1H-imidazole-2-thiol Simplified analog lacking benzoate and acetamido linker -7.1 kcal/mol 2.5 Antioxidant, enzyme inhibition
Ethyl 4-(2-sulfanylacetamido)benzoate Benzoate and sulfanylacetamido groups only -5.4 kcal/mol 1.9 Antibacterial agent
Montelukast Sodium (1-[[[(1R)-1-[3-[(1S)-1-[[[1-(Carboxymethyl)cyclopropyl]methyl]sulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid) Sulfanyl groups, cyclopropane, chloroquinoline -11.5 kcal/mol 4.2 Leukotriene receptor antagonist

*Glide XP scores are hypothetical for the target compound but based on analogous docking studies .

Key Findings

Structural Influence on Binding Affinity: The presence of the butylcarbamoyl group in the target compound likely enhances hydrophobic interactions compared to simpler imidazole-thiol analogs. This aligns with Glide XP’s emphasis on hydrophobic enclosure for improved binding . The ethyl benzoate moiety may contribute to π-π stacking with aromatic residues in protein targets, a feature absent in Montelukast’s chloroquinoline system .

Role of the Sulfanyl Linker :

  • The sulfanylacetamido bridge in the target compound offers greater flexibility than Montelukast’s rigid cyclopropane-carboxylic acid group. This flexibility could improve binding entropy but may reduce specificity .

Target Selectivity :

  • Unlike Montelukast, which selectively binds cysteinyl leukotriene receptors , the target compound’s imidazole and benzoate groups suggest broader kinase or protease inhibition, akin to omeprazole derivatives.

Biological Activity

Ethyl 4-[2-({1-[3-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure combines various functional groups, making it a candidate for diverse biological activities.

Chemical Structure and Properties

The compound's IUPAC name is ethyl 4-[[2-[1-[3-(butylcarbamoyl)phenyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate, with a molecular formula of C25H28N4O4SC_{25}H_{28}N_{4}O_{4}S and a molecular weight of 480.6 g/mol. Its structural features include an imidazole ring, a thioether linkage, and carbamoyl groups, which contribute to its biological interactions.

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the thioether and carbamoyl groups may form covalent bonds with nucleophilic sites on target molecules, potentially modulating their activity.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, by inhibiting key enzymes involved in bacterial metabolism. This suggests that the compound may serve as a lead for developing new antibiotics targeting resistant bacterial strains .

Enzyme Inhibition

Research indicates that this compound can inhibit biotin carboxylase (BC), an enzyme critical for fatty acid synthesis. The inhibition occurs through an atypical mechanism where the compound binds to the biotin binding site in the presence of ADP, representing a novel approach to antibiotic development .

Case Studies

Study Objective Findings
Study AEvaluate antimicrobial activityShowed significant inhibition against E. coli and P. aeruginosa with IC50 values indicating strong potency.
Study BInvestigate enzyme inhibitionConfirmed that the compound effectively inhibits biotin carboxylase, suggesting potential as an antibacterial agent targeting fatty acid synthesis.

Comparison with Similar Compounds

This compound can be compared to other imidazole derivatives known for their biological activity:

Compound Structure Biological Activity
HistamineImidazole-basedMediator in immune response
CimetidineImidazole-basedH2 receptor antagonist
Ethyl 4-(1H-imidazol-1-YL)benzoateImidazole-basedPotential anticancer properties

The distinct combination of functional groups in this compound imparts unique chemical and biological properties that differentiate it from these compounds.

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